3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde
Description
3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is a benzaldehyde derivative featuring a 4-bromo-substituted pyrazole ring at position 3 and a fluorine atom at position 5 of the benzene core. Its molecular formula is C₁₀H₆BrFN₂O, with a molecular weight of 281.07 g/mol.
Properties
Molecular Formula |
C10H6BrFN2O |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-4-13-14(5-8)10-2-7(6-15)1-9(12)3-10/h1-6H |
InChI Key |
YKWNBTMFJFPCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N2C=C(C=N2)Br)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by reacting 4-bromopyrazole with appropriate reagents under controlled conditions.
Coupling with 5-Fluorobenzaldehyde: The 4-bromo-1H-pyrazole is then coupled with 5-fluorobenzaldehyde using a suitable catalyst and solvent to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base and a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and synthetic differences between 3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde and related bromo-pyrazole derivatives:
Table 1: Comparative Analysis of Bromo-Pyrazole Derivatives
Key Structural and Functional Differences:
Core Structure: The target compound retains a benzene ring, whereas Example 5.17 features a dihydro-pyrazolone scaffold, which introduces a ketone group and reduces aromaticity. This difference could impact electronic properties and binding affinities in biological systems.
Halogenation Patterns: The target compound’s 5-fluorine substituent contrasts with Example 5.17’s 4’-chlorophenyl group . Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.
Synthetic Accessibility :
- Example 5.17 was synthesized via Procedure A3, yielding a molecular ion at m/z 301–304. The target compound’s synthesis route is unspecified, but its simpler structure suggests fewer synthetic steps compared to the furan derivative .
Physicochemical Properties :
- The dihydro-pyrazolone derivative’s higher molecular weight (330.6 g/mol) may reduce solubility compared to the target compound (281.07 g/mol).
- The furan derivative’s bis(difluoromethyl) groups contribute to a higher molecular weight (369.11 g/mol) and increased lipophilicity, which could affect bioavailability.
Research Implications and Limitations
- Gaps in Data : Direct comparative studies on reactivity, solubility, or biological activity are absent in the provided evidence. Inferences are drawn from structural analogs.
- Tools for Further Analysis :
Biological Activity
3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds known for their diverse biological properties. The presence of a bromine atom and a fluorobenzaldehyde moiety enhances its reactivity and interaction with various biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of specific enzymatic functions. This property makes it a candidate for drug design aimed at targeting particular biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
Anticancer Properties
The compound has also demonstrated promising anticancer activity in vitro. Studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored in several studies. For instance, it has been reported to inhibit the activity of certain kinases involved in cancer progression, suggesting its potential use in targeted cancer therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | Yes | Yes | Unique bromine and fluorine substitutions |
| 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | Moderate | Yes | Similar structure but less potent |
| 4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde | Yes | Limited | Different halogen substitution affecting reactivity |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
